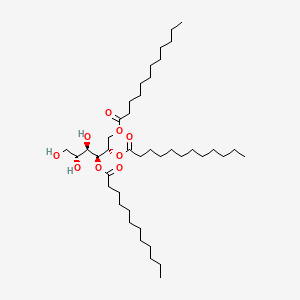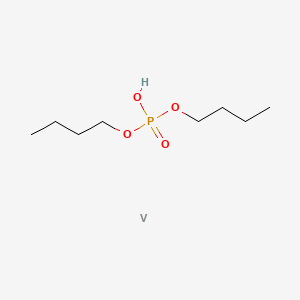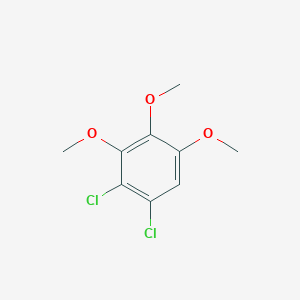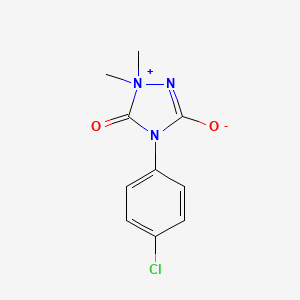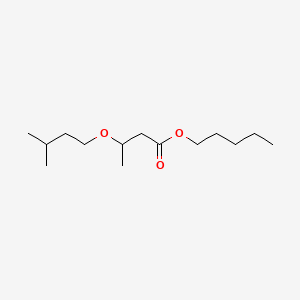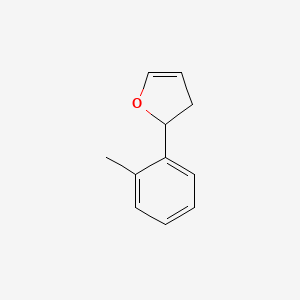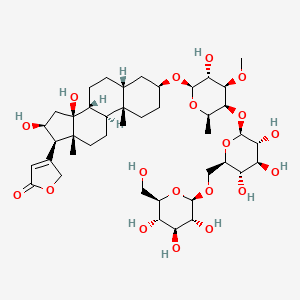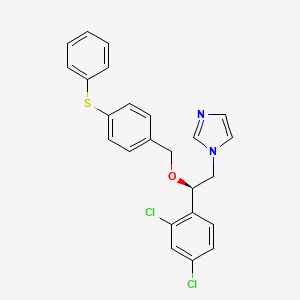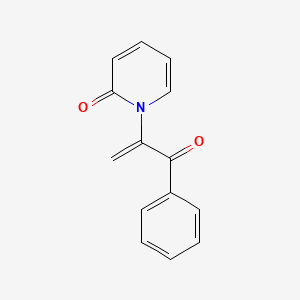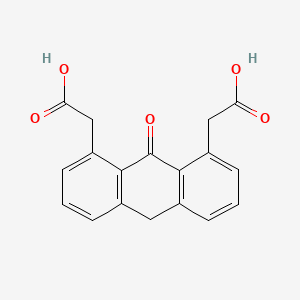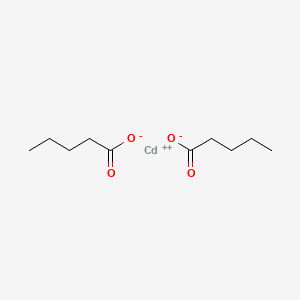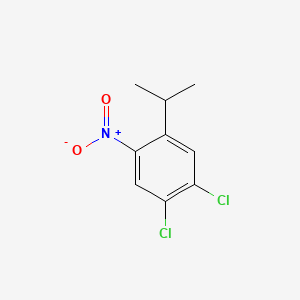![molecular formula C11H20O2 B12648453 [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde CAS No. 84930-12-1](/img/structure/B12648453.png)
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an acetaldehyde moiety attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde typically involves the reaction of 3,3,5-trimethylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyclohexyl ring and methyl groups may also influence the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde can be compared with other similar compounds, such as:
[(3,3,5-Trimethylcyclohexyl)oxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
[(3,3,5-Trimethylcyclohexyl)oxy]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[(3,3,5-Trimethylcyclohexyl)oxy]methylamine: Similar structure but with an amine group instead of an aldehyde.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84930-12-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)oxyacetaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-6-10(13-5-4-12)8-11(2,3)7-9/h4,9-10H,5-8H2,1-3H3 |
InChI Key |
ZLVIQMAJLGHJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


